molecular formula C8H9F3N4 B1475706 1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidin-3-amine CAS No. 2098004-30-7

1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidin-3-amine

Cat. No. B1475706
CAS RN: 2098004-30-7
M. Wt: 218.18 g/mol
InChI Key: VPBVYUQCUKWCSP-UHFFFAOYSA-N
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Description

“1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidin-3-amine” is a compound that falls under the category of pyrimidinamine derivatives . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “this compound”, involves the use of pyrimidifen as a template according to the principle of bioisosterism . The new compounds synthesized in this manner have shown excellent fungicidal activity .


Molecular Structure Analysis

The molecular structure of “this compound” is derived from the pyrimidinamine class of compounds. It contains a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which are structurally similar to your compound, are widely used in the agrochemical industry . They are used to protect crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines and their derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval . These products are likely used to treat various conditions in animals.

Antifungal Applications

Some trifluoromethyl pyrimidine derivatives have shown good in vitro antifungal activities against various fungi at 50 μg/ml . These include Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum .

Insecticidal Applications

Trifluoromethyl pyrimidine derivatives have shown moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda at 500 μg/ml . These activities were lower than those of chlorantraniliprole .

Anticancer Applications

Trifluoromethyl pyrimidine derivatives have shown certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml . These activities were lower than those of doxorubicin .

Synthesis of Novel Compounds

The trifluoromethyl group is an important subgroup of fluorinated compounds . The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .

Future Applications

Given the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety, it is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Mechanism of Action

Pyrimidinamine derivatives, including “1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidin-3-amine”, act as mitochondrial complex I electron transport inhibitors (MET I) . This mode of action is different from other commercial fungicides, and resistance to pyrimidinamine fungicides has not been reported so far .

Future Directions

The future directions for “1-(6-(Trifluoromethyl)pyrimidin-4-yl)azetidin-3-amine” and similar compounds lie in their potential applications in the agricultural and pharmaceutical industries. With the increasing evolution of pesticide resistance, new compounds like these are being explored . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N4/c9-8(10,11)6-1-7(14-4-13-6)15-2-5(12)3-15/h1,4-5H,2-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBVYUQCUKWCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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